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molecular formula C16H39NO3 B8601876 Tetradecyldimethylamine oxide dihydrate CAS No. 135743-19-0

Tetradecyldimethylamine oxide dihydrate

Cat. No. B8601876
M. Wt: 293.49 g/mol
InChI Key: VUTDNNGELGZRNP-UHFFFAOYSA-N
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Patent
US05024777

Procedure details

In a glass reaction flask was placed 100 g tetradecyl dimethylamine and 0.5 g diethylenetriamine pentaacetic acid. Carbon dioxide sparge into the liquid phase was started and the mixture was stirred and heated to 65° C. The CO2 sparge was stopped and a CO2 gas phase was maintained over the reaction mixture. Dropwise feed of 70 weight percent aqueous hydrogen peroxide was started. At the same time, addition of ethyl acetate was commenced. After 10 minutes all the hydrogen peroxide and 28 mL of ethyl acetate had been added. Cooling was required to maintain the temperature under 75° C. Heat was applied and the reaction continued for two more hours. Dropwise addition of ethyl acetate was continued for the first 19 minutes of the two-hour period. Total ethyl acetate feed was 43 mL. The reaction mixture was a clear gel-free solution. The reaction mixture was analyzed by NMR showing a 100 percent amine conversion. The reaction mixture was poured into a flask containing 300 mL of ethyl acetate and cooled to 15° C. Needle-like crystals of tetradecyl dimethylamine oxide dihydrate formed (106 g) indicating a 87 percent yield.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:15]([CH3:17])[CH3:16])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].C(N(CC(O)=O)CCN(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=[O:23]>>[OH2:23].[OH2:23].[CH2:1]([N+:15]([O-:23])([CH3:17])[CH3:16])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14] |f:2.3.4|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(CCCCCCCCCCCCC)N(C)C
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a glass reaction flask
CUSTOM
Type
CUSTOM
Details
Carbon dioxide sparge into the liquid phase
CUSTOM
Type
CUSTOM
Details
The CO2 sparge
TEMPERATURE
Type
TEMPERATURE
Details
a CO2 gas phase was maintained over the reaction mixture
ADDITION
Type
ADDITION
Details
At the same time, addition of ethyl acetate
ADDITION
Type
ADDITION
Details
After 10 minutes all the hydrogen peroxide and 28 mL of ethyl acetate had been added
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
Cooling
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature under 75° C
TEMPERATURE
Type
TEMPERATURE
Details
Heat
ADDITION
Type
ADDITION
Details
Dropwise addition of ethyl acetate
CUSTOM
Type
CUSTOM
Details
was continued for the first 19 minutes of the two-hour period
Duration
19 min
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into a flask
ADDITION
Type
ADDITION
Details
containing 300 mL of ethyl acetate
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 15° C

Outcomes

Product
Name
Type
product
Smiles
O.O.C(CCCCCCCCCCCCC)[N+](C)(C)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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